molecular formula C19H13BrCl2N2OS B11984623 N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,5-dichlorophenyl)acrylamide CAS No. 301175-97-3

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,5-dichlorophenyl)acrylamide

Katalognummer: B11984623
CAS-Nummer: 301175-97-3
Molekulargewicht: 468.2 g/mol
InChI-Schlüssel: NRPNZCLYKGVCBM-FPYGCLRLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,5-dichlorophenyl)acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a bromobenzyl group, and a dichlorophenyl acrylamide moiety, making it a unique molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,5-dichlorophenyl)acrylamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the bromobenzyl group and the dichlorophenyl acrylamide moiety. Common reagents used in these reactions include bromine, thionyl chloride, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,5-dichlorophenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,5-dichlorophenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,5-dichlorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,5-dichlorophenyl)acrylamide
  • 4-Bromobenzyl {[(2,5-dichlorophenyl)sulfonyl]amino}acetate
  • 4-BROMOBENZYL-(2,5-DICHLOROPHENYL)ETHER

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct properties and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

301175-97-3

Molekularformel

C19H13BrCl2N2OS

Molekulargewicht

468.2 g/mol

IUPAC-Name

(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C19H13BrCl2N2OS/c20-14-4-1-12(2-5-14)9-16-11-23-19(26-16)24-18(25)8-3-13-10-15(21)6-7-17(13)22/h1-8,10-11H,9H2,(H,23,24,25)/b8-3+

InChI-Schlüssel

NRPNZCLYKGVCBM-FPYGCLRLSA-N

Isomerische SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)/C=C/C3=C(C=CC(=C3)Cl)Cl)Br

Kanonische SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C=CC3=C(C=CC(=C3)Cl)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.